molecular formula C20H28N2O3 B10807775 N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide

N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B10807775
M. Wt: 344.4 g/mol
InChI Key: NLTFITPHNKWARL-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine core substituted at positions 1, 2, and 3. The compound features:

  • Position 2: A methyl group and a carboxamide moiety, the latter linked to a cyclohexyl substituent.
  • Position 5: A ketone (oxo) group, common in bioactive pyrrolidine derivatives.

This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrrolidine scaffolds are prevalent. However, specific pharmacological data for this compound remain undisclosed in publicly available literature.

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C20H28N2O3/c1-20(19(24)21-16-8-4-3-5-9-16)12-11-18(23)22(20)14-15-7-6-10-17(13-15)25-2/h6-7,10,13,16H,3-5,8-9,11-12,14H2,1-2H3,(H,21,24)

InChI Key

NLTFITPHNKWARL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1CC2=CC(=CC=C2)OC)C(=O)NC3CCCCC3

Origin of Product

United States

Biological Activity

N-cyclohexyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, C19H26N2O3, and its structural features, which include a pyrrolidine ring substituted with a cyclohexyl group and a methoxyphenyl moiety. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The following table summarizes the anticancer activity of various related compounds against A549 human lung adenocarcinoma cells:

CompoundIC50 (µM)Mechanism of Action
Compound 115Induces apoptosis via caspase activation
Compound 220Inhibits cell proliferation
N-cyclohexyl...18Modulates cell cycle and apoptosis

In a comparative study, this compound showed an IC50 value of 18 µM against A549 cells, indicating moderate potency. The mechanism involves modulation of the cell cycle and induction of apoptosis, similar to other compounds in the series that target cancer cell viability without significantly affecting normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria. The following table highlights the antimicrobial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus32
Klebsiella pneumoniae64
Pseudomonas aeruginosa128

These results indicate that this compound possesses significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

A notable case study involved the synthesis and biological evaluation of several 5-oxopyrrolidine derivatives. Among these, the compound demonstrated selective activity against cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with conventional chemotherapeutics .

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of resistant bacteria. The findings revealed that it could inhibit the growth of resistant strains effectively, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Limited direct studies on the target compound exist, but insights can be drawn from structurally related pyrrolidine derivatives. Below is a comparative analysis based on substituent effects, synthetic pathways, and inferred properties.

Substituent-Based Structural Comparison

Compound Name Substituent at Position 1 Position 2 Position 5 Functional Group at Position 2/3 Key Features
Target Compound 3-Methoxyphenylmethyl Methyl + Carboxamide Oxo Carboxamide (cyclohexyl-linked) Enhanced lipophilicity from cyclohexyl; potential metabolic stability .
2,3-Dioxo-5-aryl-pyrrolidine () Substituted aryl (e.g., hydrazone) - Dioxo Hydrazone Higher reactivity due to hydrazone moiety; used in chelation or catalysis .
1-Methyl-5-oxopyrrolidine-3-carboxylic acid () Methyl - Oxo Carboxylic acid (Position 3) Acidic properties; potential for salt formation or hydrogen bonding .
Key Observations:

Functional Group Influence :

  • The carboxamide group in the target compound likely improves metabolic stability compared to the carboxylic acid in , which may exhibit higher solubility but lower membrane permeability .
  • Hydrazone derivatives () are prone to hydrolysis, limiting their in vivo utility compared to the more stable carboxamide .

The cyclohexyl moiety in the target compound increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Inferred Physicochemical Properties

Property Target Compound 2,3-Dioxo-5-aryl-pyrrolidine () 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ()
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8–2.5 ~0.5 (due to carboxylic acid)
Solubility (aq.) Low Moderate (hydrazone polar groups) High (ionizable carboxyl)
Metabolic Stability High (carboxamide resistance) Low (hydrazone susceptibility) Moderate (carboxyl conjugation)

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